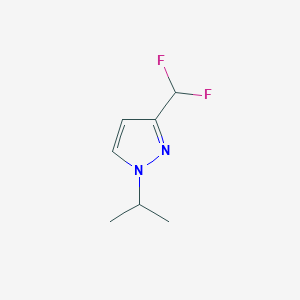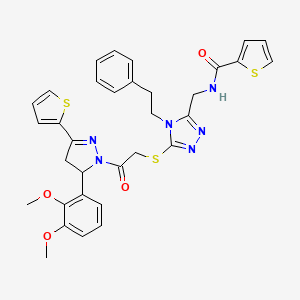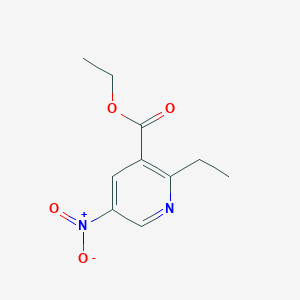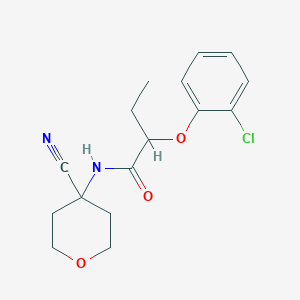
2-(2-chlorophenoxy)-N-(4-cyanooxan-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(4-cyanooxan-4-yl)butanamide, commonly known as CPNB, is a chemical compound that belongs to the oxanilide family. CPNB is a synthetic compound that has been extensively studied for its potential use as a herbicide. This compound has also been studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of CPNB is not fully understood, but it is believed to involve the inhibition of photosynthesis in plants. CPNB has been shown to inhibit the activity of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. This inhibition leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development.
Biochemical and Physiological Effects:
CPNB has been shown to have a number of biochemical and physiological effects on plants. These include a decrease in chlorophyll content, a reduction in the rate of photosynthesis, and an increase in the production of reactive oxygen species (ROS). CPNB has also been shown to affect the expression of genes involved in stress responses and defense mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPNB has a number of advantages and limitations for use in lab experiments. One of the primary advantages is its effectiveness as a herbicide, which makes it a valuable tool for studying the effects of herbicides on plants. However, CPNB is also toxic to humans and animals, which limits its use in certain types of experiments. Additionally, CPNB may have unintended effects on non-target organisms, which can complicate the interpretation of results.
Direcciones Futuras
There are a number of potential future directions for research on CPNB. One area of interest is the development of new herbicides based on the structure of CPNB. Another area of research is the identification of genes and pathways involved in the response to CPNB exposure. Additionally, there is interest in studying the potential effects of CPNB on soil ecology and the broader ecosystem.
Métodos De Síntesis
CPNB can be synthesized using a variety of methods, including the reaction of 2-chlorophenol with 4-cyanooxan-4-ylbutyric acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
CPNB has been extensively studied for its scientific research applications. One of the primary areas of research has been its potential use as a herbicide. CPNB has been shown to effectively control the growth of various weeds and crops, making it a promising candidate for use in agriculture.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-cyanooxan-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-2-13(22-14-6-4-3-5-12(14)17)15(20)19-16(11-18)7-9-21-10-8-16/h3-6,13H,2,7-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQGDDITGJXCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1(CCOCC1)C#N)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(4-cyanooxan-4-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2556140.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2556142.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556143.png)
![N-[3-(Dimethylamino)-3-oxo-2-phenylpropyl]but-2-ynamide](/img/structure/B2556144.png)
![N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556146.png)
![methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2556149.png)
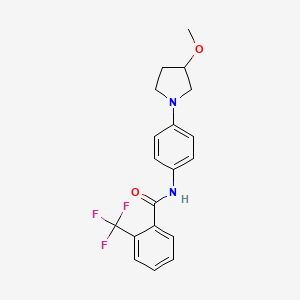

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2556157.png)
